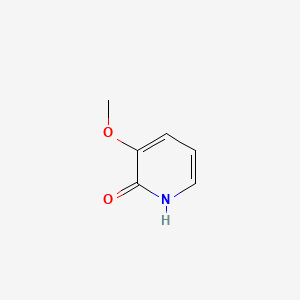

3-Methoxy-2(1H)-pyridone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282188. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIMDXQLHFCXQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175088 | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20928-63-6 | |

| Record name | 3-Methoxy-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20928-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20928-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxy-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49SC5Y96A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 3-Methoxy-2(1H)-pyridone (CAS: 20928-63-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methoxy-2(1H)-pyridone, a heterocyclic organic compound. It details its chemical and physical properties, safety information, spectroscopic data, and its role as a valuable intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a solid, off-white to brown powder at room temperature.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 20928-63-6 | [3] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| Appearance | White to Brown Solid/Powder | [1][3] |

| Melting Point | 115-117 °C | [3] |

| Assay / Purity | ≥96% (HPLC) | [2] |

| IUPAC Name | 3-methoxy-1H-pyridin-2-one | [1] |

| Synonyms | 3-methoxypyridin-2-ol, 2-hydroxy-3-methoxypyridine | [1] |

Computed Molecular Properties

Computational data provides further insight into the molecule's structure and behavior.

| Descriptor | Value | Reference(s) |

| XLogP3-AA | 0.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| InChI Key | LKIMDXQLHFCXQF-UHFFFAOYSA-N | [3] |

| SMILES | COC1=CC=CNC1=O | [3] |

Safety and Handling

This compound is classified as hazardous.[3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Codes |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| STOT SE (Category 3) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

STOT SE: Specific Target Organ Toxicity - Single Exposure. Target Organs: Respiratory system.[3]

Spectroscopic Data

Spectroscopic data is available for the structural confirmation of this compound.

-

Infrared (IR) Spectrum: Conforms to the expected structure.[2][5]

-

Mass Spectrum (Electron Ionization): Data is available through the NIST WebBook.[5]

Chemical Structure and Tautomerism

A key feature of 2-pyridones is their existence in a tautomeric equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. The pyridone form generally predominates in both solid and solution phases. This equilibrium is fundamental to its reactivity.

Caption: Lactam-Lactim tautomeric equilibrium.

Applications and Biological Context

This compound serves as a key building block in the synthesis of more complex molecules.[6]

-

Synthetic Intermediate: It has been utilized as a starting reagent for the total synthesis of cepabactin and in the synthesis of azabenzoisocoumarins.[6][7]

-

Medicinal Chemistry Scaffold: The 2-pyridone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties. The presence and position of substituents like a methoxy group can significantly influence the molecule's bioactivity.

Experimental Protocol: Representative Synthesis

While a specific protocol from a source like Organic Syntheses is not available for this exact compound, a representative procedure can be described based on the known O-methylation of 2,3-dihydroxypyridine. This method involves the selective methylation of the hydroxyl group at the 3-position.

Reaction: O-Methylation of 2,3-dihydroxypyridine

Methodology:

-

Preparation: To a solution of 2,3-dihydroxypyridine (1.0 eq) in an appropriate solvent (e.g., water or a polar aprotic solvent like DMF) in a reaction flask, a base such as sodium hydroxide (NaOH) (1.05 eq) is added. The mixture is stirred at a reduced temperature (e.g., 5 °C).

-

Methylation: A methylating agent, such as dimethyl sulfate (1.05 eq), is added dropwise to the solution while maintaining the temperature.

-

Reaction: The reaction mixture is stirred for an extended period (e.g., 20 hours) while allowing it to warm slowly to room temperature to ensure the completion of the methylation.

-

Workup: The solvent is removed under reduced pressure (in vacuo). The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and impurities.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Caption: Representative workflow for the synthesis of this compound.

References

- 1. preprints.org [preprints.org]

- 2. irjms.com [irjms.com]

- 3. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridone synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methoxy-2(1H)-pyridone: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

3-Methoxy-2(1H)-pyridone , a heterocyclic organic compound, possesses a unique molecular structure that has garnered interest in synthetic and medicinal chemistry. Below is a summary of its key molecular and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₂ | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [2][3] |

| CAS Number | 20928-63-6 | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 115-117 °C | [2][4] |

| SMILES | COC1=CC=CNC1=O | [2][4] |

| InChI Key | LKIMDXQLHFCXQF-UHFFFAOYSA-N | [2][4] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized):

-

Reaction Setup: To a solution of 2,3-dihydroxypyridine (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetone, a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.1-1.5 equivalents) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.0-1.2 equivalents), is added dropwise to the suspension at a controlled temperature, typically ranging from room temperature to a slightly elevated temperature (e.g., 50 °C), depending on the reactivity of the chosen reagents.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Applications in Synthesis

This compound serves as a valuable starting material in the total synthesis of complex natural products.

Known Synthetic Applications:

| Target Molecule | Synthetic Utility of this compound | Reference |

| Cepabactin | Starting reagent in the total synthesis pathway. | [2][5] |

| Azabenzoisocoumarins | Utilized in the synthesis through double ipso substitutions. | [2][5] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature directly linking this compound to the modulation of specific biological signaling pathways. However, the broader class of pyridinone derivatives has been extensively studied and shown to exhibit a range of biological activities, including the inhibition of various kinases.

PIM-1 Kinase Inhibition by Pyridone Derivatives (A Related Area of Study):

While not specific to this compound, other pyridone-containing molecules have been identified as inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, a serine/threonine kinase implicated in cancer cell proliferation and survival.

Illustrative PIM-1 Signaling Pathway:

Caption: A simplified diagram of the PIM-1 signaling pathway.

Note to Researchers: The investigation into the specific biological targets and mechanisms of action of this compound represents a promising area for future research. Given the established bioactivity of the pyridone scaffold, it is plausible that this compound may exhibit interesting pharmacological properties.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

GHS Hazard Statements:

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Spectroscopic data (NMR, IR, Mass Spec) of 3-Methoxy-2(1H)-pyridone

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2(1H)-pyridone (CAS No. 20928-63-6), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for easy reference and comparison. Detailed experimental protocols and a visual representation of the analytical workflow are also included to aid in the replication and interpretation of these findings.

Molecular Structure and Properties

-

Molecular Formula: C₆H₇NO₂

-

Molecular Weight: 125.13 g/mol [1]

-

Appearance: White to brown solid/powder[2]

-

Melting Point: 115-117 °C[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Methoxy group (-OCH₃) protons are expected to appear as a singlet around 3.8-4.0 ppm. Protons on the pyridone ring are expected in the aromatic region. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | The methoxy carbon (-OCH₃) is expected to appear around 55-60 ppm. The carbonyl carbon (C=O) would be significantly downfield. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | Expected peaks include C=O stretching (around 1650 cm⁻¹), C=C stretching, C-O stretching, and N-H stretching. |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 125 | Data not available in search results | Molecular Ion [M]⁺ |

| Data not available in search results | Data not available in search results | Fragment Ions |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 300 MHz or higher). Key parameters include the number of scans, relaxation delay, and pulse width. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: An FTIR spectrometer, such as a Bruker Tensor 27, is used to acquire the spectrum. A background spectrum of the empty sample holder is first recorded. The sample is then scanned over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Tautomerism of 3-Methoxy-2-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 3-methoxy-2-hydroxypyridine, a crucial aspect for understanding its chemical behavior and biological activity. While direct quantitative data for this specific compound is sparse in publicly available literature, this document extrapolates from the extensively studied tautomerism of 2-hydroxypyridine and related substituted analogs. We delve into the structural aspects of the tautomers, the influence of solvent polarity, and established experimental and computational methodologies for their characterization. This guide includes detailed protocols for spectroscopic analysis and presents illustrative diagrams to clarify the core concepts and experimental workflows.

Introduction: The Significance of Tautomerism in Pyridinones

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development. For heteroaromatic compounds like substituted pyridines, tautomerism can significantly influence key physicochemical properties such as pKa, lipophilicity, hydrogen bonding capability, and molecular shape. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and its interaction with biological targets.

The 2-hydroxypyridine/2-pyridone tautomeric system is a classic and extensively studied example. The equilibrium between the aromatic hydroxy form (enol) and the non-aromatic but resonance-stabilized pyridone form (keto) is sensitive to both the electronic nature of substituents and the surrounding environment, particularly the solvent. Understanding and controlling this equilibrium is therefore of paramount importance for medicinal chemists.

Tautomeric Forms of 3-Methoxy-2-hydroxypyridine

3-Methoxy-2-hydroxypyridine exists in a tautomeric equilibrium between the 3-methoxy-2-hydroxypyridine (hydroxy or enol form) and the 3-methoxy-1H-pyridin-2-one (pyridone or keto form).

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms of 3-methoxy-2-hydroxypyridine.

The hydroxy form possesses a fully aromatic pyridine ring, which contributes to its stability. Conversely, the pyridone form benefits from the high strength of the carbon-oxygen double bond (carbonyl group) and can be stabilized by intermolecular hydrogen bonding in condensed phases. The methoxy group at the 3-position is expected to influence the electronic distribution in the ring and, consequently, the position of the tautomeric equilibrium.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

-

Solvent Polarity: This is one of the most significant factors. Nonpolar solvents tend to favor the less polar hydroxy tautomer. In contrast, polar protic solvents, such as water and alcohols, can stabilize the more polar pyridone tautomer through hydrogen bonding. Polar aprotic solvents also favor the pyridone form due to its larger dipole moment.[1]

-

Temperature: Changes in temperature can shift the equilibrium, and thermodynamic studies can reveal the enthalpy and entropy differences between the tautomers.

-

Concentration: In some cases, self-association through hydrogen bonding, particularly dimerization of the pyridone form, can influence the equilibrium position in a concentration-dependent manner.

-

Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring alters the relative stabilities of the two forms. An electron-donating group like methoxy can influence the basicity of the ring nitrogen and the acidity of the hydroxyl proton.

Experimental Characterization

The determination of the tautomeric ratio (Kt = [pyridone]/[hydroxy]) relies on spectroscopic techniques that can distinguish between the two forms.

UV/Vis Spectroscopy

Principle: The hydroxy and pyridone tautomers have distinct chromophores and thus exhibit different absorption spectra. The aromatic hydroxy form typically has a lower wavelength absorption maximum compared to the conjugated system of the pyridone form.

Methodology:

-

Synthesis of Fixed Tautomers: To accurately determine the molar extinction coefficients (ε) of each tautomer, "fixed" or "locked" derivatives are synthesized.

-

O-methylated derivative (2-methoxy-3-methoxypyridine): Models the hydroxy tautomer.

-

N-methylated derivative (1-methyl-3-methoxy-pyridin-2-one): Models the pyridone tautomer.

-

-

Sample Preparation: Solutions of the target compound and the two fixed derivatives are prepared in the solvent of interest at a known concentration (typically in the range of 10-4 to 10-5 M).

-

Spectral Acquisition: The UV/Vis absorption spectra of the three solutions are recorded over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: The tautomeric ratio is calculated using the following equation, assuming the observed spectrum is a linear combination of the spectra of the two tautomers:

A = εhydroxy * chydroxy * l + εpyridone * cpyridone * l

where A is the absorbance at a specific wavelength, ε is the molar extinction coefficient, c is the concentration, and l is the path length. By measuring the absorbance of the target compound and the fixed derivatives at a wavelength where their absorptions differ significantly, the ratio of the concentrations of the two tautomers can be determined.

NMR Spectroscopy

Principle: 1H and 13C NMR spectroscopy are powerful tools for studying tautomerism. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone forms. The spectra of the fixed O-methyl and N-methyl derivatives are used as references.

Methodology:

-

Sample Preparation: Solutions of the target compound and the fixed derivatives are prepared in a suitable deuterated solvent.

-

Spectral Acquisition: 1H and 13C NMR spectra are acquired. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between scans. This can be achieved by using a sufficiently long relaxation delay (D1).

-

Data Analysis:

-

Slow Exchange: If the rate of interconversion between the tautomers is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. The tautomeric ratio can be determined by integrating the signals corresponding to each form.

-

Fast Exchange: If the interconversion is fast, a single, time-averaged set of signals will be observed. The chemical shifts in this averaged spectrum will be a weighted average of the chemical shifts of the individual tautomers. The mole fraction (and thus the tautomeric ratio) can be calculated if the chemical shifts of the "pure" tautomers are known from their fixed derivatives.

-

Computational Analysis

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are widely employed to complement experimental studies.[1] These methods can provide valuable insights into:

-

Relative Stabilities: Calculation of the gas-phase and solution-phase energies of the tautomers to predict the equilibrium position.

-

Geometries: Optimization of the molecular structures to obtain bond lengths and angles for each tautomer.

-

Spectroscopic Properties: Prediction of NMR chemical shifts and UV/Vis absorption wavelengths to aid in the interpretation of experimental spectra.

-

Solvent Effects: Implicit and explicit solvent models can be used to simulate the influence of the solvent on the tautomeric equilibrium.

Quantitative Data Summary

| Compound | Solvent | Kt ([pyridone]/[hydroxy]) | ΔG (kJ/mol) | Reference |

| 2-Hydroxypyridine | Gas Phase | ~0.3 | ~+2.9 | [2] |

| 2-Hydroxypyridine | Cyclohexane | ~1.0 | ~0 | [1] |

| 2-Hydroxypyridine | Chloroform | ~3.0 | ~-2.7 | [1] |

| 2-Hydroxypyridine | Acetonitrile | ~10 | ~-5.7 | [1] |

| 2-Hydroxypyridine | Water | ~900 | ~-16.8 | [2] |

This table presents approximate values for the parent 2-hydroxypyridine system and is intended for illustrative purposes.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the experimental determination of tautomeric equilibrium and a conceptual representation of the factors influencing this equilibrium.

Caption: General experimental workflow for the determination of tautomeric equilibrium.

Caption: Key factors influencing the tautomeric equilibrium of 3-methoxy-2-hydroxypyridine.

Conclusion

The tautomerism of 3-methoxy-2-hydroxypyridine is a critical determinant of its chemical and physical properties, and by extension, its potential as a pharmacologically active agent. While direct experimental data on this specific molecule is limited, a robust framework for its study can be established based on the well-understood behavior of 2-hydroxypyridine and its derivatives. This guide has outlined the key structural features, influencing factors, and detailed experimental and computational approaches for the characterization of its tautomeric equilibrium. For drug development professionals, a thorough understanding and empirical determination of the tautomeric preference of this and similar molecules in relevant biological media is an indispensable step in the design of effective and reliable therapeutics.

References

The Multifaceted Biological Potential of 3-Methoxy-2(1H)-pyridone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methoxy-2(1H)-pyridone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a resource for ongoing and future research in this area.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the available quantitative data for various analogues, providing a basis for structure-activity relationship (SAR) studies.

Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key measure of a compound's potency.

Table 1: Anticancer Activity of Pyridinone and Methoxy-Substituted Derivatives (IC50 µM)

| Compound/Derivative Class | HCT-116 (Colon) | HepG-2 (Liver) | MCF-7 (Breast) | PC-3 (Prostate) | HeLa (Cervical) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |

| Pyrimido[4,5-c]quinolin-1(2H)-ones | [1] | |||||||

| 2-methoxy & 2,4-dimethoxy substituted | Not Reported | Not Reported | Enhanced antimigratory activity | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| 3,4,5-trimethoxy substituted | Not Reported | Not Reported | Significantly improved antimigratory activity | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

| Pyrazolo[3,4-b]pyridines | [2] | |||||||

| Compound 9a | Not Reported | Not Reported | Not Reported | Not Reported | 2.59 | Not Reported | Not Reported | [2] |

| Compound 14g | 1.98 | Not Reported | 4.66 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

| General Pyridine Derivatives | [3] | |||||||

| OMe substituted (Compound 56) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 0.075 | [3] |

| Cyanopyridinones | ||||||||

| Compound 11a-c | Not Reported | 53.6-77.6 | 56.3-78.3 | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Data is compiled from various studies on pyridinone and methoxy-substituted heterocyclic compounds to provide a comparative landscape. Direct SAR studies on a unified series of this compound derivatives are limited in the public domain.

Antimicrobial Activity

The antimicrobial potential of pyridinone derivatives has been explored against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is the primary endpoint for these studies, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of Pyridinone Derivatives (MIC µg/mL)

| Compound/Derivative Class | S. aureus | S. pneumoniae | E. faecalis | B. subtilis | E. coli | P. aeruginosa | Reference |

| 3-(pyridin-3-yl)-2-oxazolidinones | [4] | ||||||

| Compound 9g | 32 | 64 | 128 | 256 | >256 | >256 | [4] |

| Compound 21d | 2 | 1 | 4 | 8 | >256 | >256 | [4] |

| Coumarin-pyridone hybrids | |||||||

| Compound 37d, 37i, 37k, 37o | 60-80 | Not Reported | Not Reported | Not Reported | 60-80 | 60-80 |

Key Signaling Pathways

The biological effects of this compound derivatives are likely mediated through their interaction with various intracellular signaling pathways. Based on the activities of related compounds, the p38 MAPK, Hedgehog, and NF-κB pathways are of particular interest.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical regulator of inflammatory responses.[5] Inhibition of this pathway is a key strategy for the development of anti-inflammatory drugs.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[3] Its aberrant activation is implicated in the development of various cancers, making it an attractive target for anticancer therapies.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the immune and inflammatory responses, cell proliferation, and survival.[6] Dysregulation of this pathway is associated with inflammatory diseases and cancer.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Workflow:

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Workflow:

Protocol Outline:

-

Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the acute anti-inflammatory activity of novel compounds.

Workflow:

Protocol Outline:

-

Animal Preparation: Fast rodents overnight prior to the experiment.

-

Compound Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally or orally.

-

Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar tissue of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data, though somewhat fragmented, consistently point towards the potential of these derivatives in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on key signaling pathways such as p38 MAPK, Hedgehog, and NF-κB, will be crucial for optimizing their therapeutic potential and advancing lead compounds into further preclinical and clinical development. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of new, potent, and selective drug candidates based on this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone core, a six-membered heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of therapeutic agents. Its unique electronic and structural properties, particularly its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, have made it a cornerstone in the design of novel drugs targeting a wide range of diseases. This technical guide provides a comprehensive review of key pyridinone-containing drugs, delving into their mechanisms of action, summarizing critical quantitative data, and detailing relevant experimental protocols to support ongoing research and development efforts in this vital area of medicinal chemistry.

Introduction to the Pyridinone Core

Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][2][3] The scaffold's appeal is enhanced by its favorable physicochemical properties, which can be readily modulated through synthetic modifications to optimize polarity, lipophilicity, and metabolic stability.[1][2] This adaptability has led to the successful development and approval of several pyridinone-based drugs, including the cardiotonic agent milrinone, the antifibrotic drug pirfenidone, the iron chelator deferiprone, the antifungal ciclopirox, the non-nucleoside reverse transcriptase inhibitor doravirine, and the EZH2 inhibitor tazemetostat.[1][2]

Key Pyridinone-Based Therapeutics: A Detailed Overview

This section will explore the medicinal chemistry of several key drugs built upon the pyridinone core, providing insights into their therapeutic applications and molecular mechanisms.

Milrinone: A Phosphodiesterase 3 (PDE3) Inhibitor for Heart Failure

Milrinone is a positive inotropic and vasodilatory agent used in the short-term treatment of acute decompensated heart failure.[4] Its therapeutic effects are derived from the selective inhibition of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[4][5]

Mechanism of Action: By inhibiting PDE3, milrinone increases intracellular cAMP levels in both cardiac and vascular smooth muscle cells.[4][5] In the heart, elevated cAMP activates protein kinase A (PKA), which phosphorylates calcium channels, leading to an increased influx of calcium ions and enhanced myocardial contractility (inotropy) and relaxation (lusitropy).[4] In vascular smooth muscle, increased cAMP also activates PKA, which leads to vasodilation, reducing both preload and afterload on the heart.[4][5]

Signaling Pathway of Milrinone:

Quantitative Data for Milrinone:

| Parameter | Value | Reference |

| IC₅₀ (PDE3A) | 0.45 µM | [6] |

| IC₅₀ (PDE3B) | 1.0 µM | [6] |

| Half-life (t½) | 2.3 - 2.5 hours | [4][5] |

| Volume of Distribution (Vd) | 0.38 L/kg | [5] |

| Protein Binding | 70% | [5] |

Experimental Protocols:

-

Synthesis of Milrinone: A common industrial synthesis involves the condensation of cyanoacetamide with 4-(dimethylamino)-3-(4-pyridinyl)-3-buten-2-one in the presence of a base. The starting material for this synthesis is typically 4-picoline.[7] Another approach starts with 1-(4-pyridyl)-2-acetone, which is reacted with α-(substituted methylene) cyanoacetamide under alkaline conditions.[8]

-

Phosphodiesterase 3 (PDE3) Inhibition Assay: The inhibitory activity of milrinone on PDE3 can be determined using a fluorescence polarization (FP) assay. This method measures the enzymatic hydrolysis of a fluorescently labeled cAMP derivative. In the absence of an inhibitor, PDE3 hydrolyzes the substrate, and the resulting fluorescent monophosphate binds to a larger agent, increasing fluorescence polarization. An inhibitor like milrinone prevents this hydrolysis, resulting in a low polarization signal. The IC₅₀ value is determined by measuring the percentage of inhibition at various concentrations of the compound.[3][9]

Tazemetostat: An EZH2 Inhibitor for Lymphoma and Sarcoma

Tazemetostat is a first-in-class, orally bioavailable inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. It is approved for the treatment of certain types of follicular lymphoma and epithelioid sarcoma.[10]

Mechanism of Action: EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to the repression of target gene expression. In certain cancers, mutations or overexpression of EZH2 lead to aberrant gene silencing, promoting cell proliferation and blocking differentiation.[11] Tazemetostat competitively inhibits the enzymatic activity of both wild-type and mutant forms of EZH2, leading to decreased H3K27me3 levels, de-repression of PRC2 target genes, and subsequent cell cycle arrest and apoptosis in cancer cells.[11][12]

Signaling Pathway of Tazemetostat:

References

- 1. In vitro susceptibility testing of ciclopirox, terbinafine, ketoconazole and itraconazole against dermatophytes and nondermatophytes, and in vitro evaluation of combination antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meta-analytic review of the clinical effectiveness of oral deferiprone (L1) - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ipsen.com [ipsen.com]

- 9. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Pyridinone-Based Natural Products

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, isolation, and characterization of pyridinone-based natural products. The 2-pyridone core is a privileged scaffold in medicinal chemistry, frequently found in natural products exhibiting a wide array of biological activities.[1][2][3] These compounds, isolated from sources like plants and fungi, have demonstrated potential as antimicrobial, antitumor, anti-inflammatory, and antiviral agents, making them attractive molecules for drug development.[1][4][5] This document details the methodologies for their discovery and purification, presents quantitative data for key compounds, and illustrates relevant experimental workflows.

Discovery of Pyridinone Natural Products

The journey of discovering new pyridinone-based natural products often begins with the screening of extracts from various natural sources. Historically, compounds like Ricinine, a toxic alkaloid from the castor bean (Ricinus communis), were among the first pyridone natural products to be isolated.[3][6] Modern approaches involve bioassay-guided fractionation, where crude extracts are systematically separated, and the resulting fractions are tested for specific biological activities. This process narrows down the search to the individual active compounds.

Many organisms, particularly fungi and plants, are prolific producers of these heterocyclic compounds.[3][7] For instance, Ilicicolin H, a potent antifungal agent, was discovered by screening extracts from the fungus Gliocladium roseum.[5][8] Similarly, Penipyridones A–F were isolated from the fermentation broth of Penicillium funiculosum, a fungus derived from an Antarctic moss.[9]

The diverse biological activities of these compounds are a driving force in their continued discovery. They have been investigated for roles as anticancer agents (Fredericamycin A), treatments for Alzheimer's disease (Huperzine A), and inhibitors of viral enzymes, such as the SARS-CoV-2 main protease.[2][4]

Table 1: Representative Pyridinone-Based Natural Products and Their Bioactivities

| Compound Name | Source | Major Biological Activity | Quantitative Data (IC50 / MIC) |

| Ricinine | Ricinus communis (plant) | Antifungal | MIC: 7.81 µg/mL (vs. A. flavus); 62.5 µg/mL (vs. T. rubrum)[6][10] |

| Ilicicolin H | Gliocladium roseum (fungus) | Antifungal (mitochondrial cytochrome bc1 reductase inhibitor) | IC50: 2–3 ng/mL[5][8] |

| Fredericamycin A | Streptomyces griseus (bacteria) | Anticancer | - |

| Camptothecin | Camptotheca acuminata (plant) | Anticancer (DNA topoisomerase I inhibitor) | - |

| Pyridovericin | Beauveria bassiana (fungus) | Anticancer (Cytotoxic) | IC50: 25.9 µM (vs. HL-60); 34.6 µM (vs. HCT8)[11] |

| Penipyridone A | Penicillium funiculosum (fungus) | Lipid-lowering | Active in HepG2 hepatocytes[9] |

| Trichodin A | Trichoderma sp. (fungus) | Antifungal | Active against Candida albicans[3] |

General Isolation and Purification Workflow

The isolation of pyridinone natural products from their source material is a multi-step process that leverages the physicochemical properties of the target molecules. The general workflow involves extraction, fractionation, and purification, often guided by bioassays to track the active components.

Caption: General experimental workflow for isolating pyridinone natural products.

Detailed Experimental Protocols

This section provides representative methodologies for the key stages of isolation and purification.

Extraction

The initial step involves extracting the compounds from the biomass. The choice of solvent is critical and is based on the polarity of the target pyridinones.

-

Maceration: Dried and powdered source material (e.g., plant leaves, fungal mycelia) is soaked in a solvent (commonly methanol or ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.[10] This method is simple and suitable for thermally sensitive compounds.

-

Acid-Base Extraction: This technique is particularly effective for isolating pyridinone alkaloids like ricinine.[6][10]

-

The crude extract is acidified (e.g., with 2.5% HCl), which protonates the basic nitrogen of the alkaloid, making it soluble in the aqueous layer.

-

The acidic aqueous solution is washed with a non-polar organic solvent (e.g., n-hexane, chloroform) to remove neutral and acidic impurities.[12]

-

The aqueous layer is then made basic (e.g., with NH₄OH to pH 9-10), deprotonating the alkaloid.[12]

-

The now neutral alkaloid is extracted back into an organic solvent (e.g., chloroform), separating it from more polar, water-soluble compounds.[12]

-

Chromatographic Separation and Purification

Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase.[13]

-

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used throughout the isolation process to monitor the complexity of fractions and guide the selection of solvent systems for column chromatography.[14] Plates are typically silica gel, and spots are visualized under UV light.

-

Column Chromatography (CC): This is the primary technique for the large-scale fractionation of the crude extract.

-

Stationary Phase: Silica gel is most common for normal-phase chromatography. Size-exclusion gels like Sephadex LH-20 are also used.[15]

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used. Common systems include hexane-ethyl acetate or chloroform-methanol mixtures.[12][15] Fractions are collected and analyzed by TLC.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is the final step to achieve high-purity compounds.[16] It is widely used for both analysis and isolation of bioactive natural products.[16]

-

Mode: Preparative reverse-phase HPLC is common, using a C18 column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is used.

-

Detection: A UV detector, such as a photodiode array (PDA), is used to monitor the eluting compounds.[16]

-

Table 2: Example Chromatographic Conditions for Pyridinone Isolation

| Technique | Stationary Phase | Mobile Phase / Solvent System | Example Application |

| Acid-Base Extraction | Liquid-Liquid | 2.5% HCl (aq) / NH₄OH (aq) / Chloroform | Isolation of Ricinine[6][12] |

| Column Chromatography | Silica Gel (200-300 mesh) | Chloroform-Methanol gradient (e.g., 99:1 to 95:5) | Fractionation of total alkaloid extract[12] |

| Preparative TLC | Silica Gel 60 F₂₅₄ | Chloroform-Methanol (9:1) | Final purification of minor compounds[12] |

| Preparative HPLC | C18 Reverse-Phase | Water-Methanol gradient | Purification of Penipyridones[9] |

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide the carbon-hydrogen framework of the molecule.[17] 2D NMR experiments (COSY, HMBC, HSQC) are used to establish connectivity.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental formula.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the C=O and N-H bonds characteristic of the 2-pyridone ring.[17]

Table 3: Representative Spectroscopic Data for 2-Pyridone

| Technique | Data (Solvent: CD₃OD) |

| ¹H NMR | δ (ppm) = 8.07 (dd, 1H, C-6), 7.98 (dd, 1H, C-3), 7.23 (dd, 1H, C-5), 7.21 (dd, 1H, C-4)[17] |

| ¹³C NMR | δ (ppm) = 155.9 (C-2), 140.8 (C-4), 138.3 (C-6), 125.8 (C-3), 124.4 (C-5)[17] |

| UV/Vis (MeOH) | λmax (nm) = 226.2, 297.6[17] |

Mechanism of Action and Signaling Pathways

Pyridinone natural products exert their biological effects through various mechanisms, often involving the inhibition of key enzymes. The 2-pyridone scaffold can act as a hydrogen bond donor and acceptor, allowing it to mimic peptide bonds and interact effectively with biological targets.[5][18] For example, several 2-pyridone compounds were identified as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme critical for viral replication.[4] The diagram below illustrates this inhibitory mechanism.

Caption: Conceptual diagram of a pyridinone natural product inhibiting a target enzyme.

Conclusion

Pyridinone-based natural products represent a structurally diverse and biologically significant class of compounds. Their discovery and isolation are critical steps in the pipeline for developing new therapeutic agents. The successful isolation relies on a systematic application of extraction and chromatographic techniques, guided by bioassays and followed by rigorous spectroscopic analysis for structure elucidation. The methodologies outlined in this guide provide a framework for researchers to explore the rich chemical diversity of nature and unlock the potential of these valuable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rapid Isolation of Ricinine, a Pyridone Alkaloid from Ricinus com...: Ingenta Connect [ingentaconnect.com]

- 11. Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jsmcentral.org [jsmcentral.org]

- 14. chromatography in analysis of natural products | PPTX [slideshare.net]

- 15. youtube.com [youtube.com]

- 16. Methods in natural product chemistry - Clinical GateClinical Gate [clinicalgate.com]

- 17. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 3-Methoxy-2(1H)-pyridone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Methoxy-2(1H)-pyridone, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework for understanding and determining its solubility. It covers the theoretical principles of solubility, detailed experimental protocols for its measurement, and a proposed synthetic pathway for the compound. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to generate and interpret solubility data essential for a wide range of research and development activities.

Introduction to this compound

This compound is a substituted pyridinone derivative with the chemical formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol .[1][2] Its structure, featuring both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl and methoxy oxygens), as well as a polar pyridone ring and a relatively nonpolar methoxy group, suggests a nuanced solubility profile across various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification, formulation development, and biological screening.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 20928-63-6 | [1] |

| Molecular Formula | C₆H₇NO₂ | [2] |

| Molecular Weight | 125.13 g/mol | [1] |

| Melting Point | 115-117 °C | [1] |

| Appearance | Solid | [1] |

Principles of Solubility in Organic Solvents

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Solvent Polarity: The polarity of the solvent will play a significant role. Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the N-H and carbonyl groups of the pyridone. Polar aprotic solvents (e.g., acetone, DMSO) can interact via dipole-dipole interactions. Nonpolar solvents (e.g., hexane, toluene) are less likely to be effective solvents due to the polar nature of the molecule.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact the solubility of this compound.

-

Crystalline Structure: The strength of the crystal lattice of the solid compound must be overcome by the solute-solvent interactions for dissolution to occur.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common organic solvents. Therefore, the following table is provided as a template for researchers to record their own experimentally determined solubility data.

| Solvent | Solvent Type | Polarity Index | Solubility ( g/100 mL) at 25 °C | Observations |

| Hexane | Nonpolar | 0.1 | Data not available | |

| Toluene | Nonpolar | 2.4 | Data not available | |

| Diethyl Ether | Polar Aprotic | 2.8 | Data not available | |

| Chloroform | Polar Aprotic | 4.1 | Data not available | |

| Ethyl Acetate | Polar Aprotic | 4.4 | Data not available | |

| Acetone | Polar Aprotic | 5.1 | Data not available | |

| Dichloromethane | Polar Aprotic | 3.1 | Data not available | |

| Isopropanol | Polar Protic | 3.9 | Data not available | |

| Ethanol | Polar Protic | 4.3 | Data not available | |

| Methanol | Polar Protic | 5.1 | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Data not available | |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Data not available | |

| Water | Polar Protic | 10.2 | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with sealed caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a constant temperature bath on an orbital shaker.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectroscopy method.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination via Turbidimetric Method

This high-throughput method provides a rapid assessment of solubility by measuring the concentration at which a compound precipitates from a solution.

Materials:

-

This compound stock solution in a highly polar solvent (e.g., DMSO)

-

Aqueous buffer or organic solvent of interest

-

96-well microplate

-

Plate reader with nephelometric or turbidimetric capabilities

-

Liquid handling system or multichannel pipettes

Procedure:

-

Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution with the solvent of interest.

-

Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells.

Proposed Synthesis of this compound

While various synthetic routes to pyridinone derivatives exist, a plausible and direct method for the preparation of this compound is the O-methylation of its precursor, 3-hydroxy-2(1H)-pyridone (which exists in tautomeric equilibrium with 2,3-dihydroxypyridine).[3][4]

Caption: Proposed synthesis of this compound via O-methylation.

Conclusion

References

An In-Depth Technical Guide on the Chemical Stability and Storage of 3-Methoxy-2(1H)-pyridone

Introduction

3-Methoxy-2(1H)-pyridone is a heterocyclic organic compound with applications in medicinal chemistry and organic synthesis. Understanding its chemical stability and establishing appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development settings. This technical guide outlines the presumed stability profile of this compound, recommended storage conditions, and a generalized framework for conducting stability studies.

Chemical Profile and General Stability

This compound exists in tautomeric equilibrium with 2-hydroxy-3-methoxypyridine, although the pyridone form is generally predominant in both solid and solution phases. The molecule possesses functional groups, namely the pyridone ring, a methoxy group, and an amide bond within the ring, which are susceptible to degradation under certain environmental conditions.

General Recommendations for Handling and Storage:

For routine use, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress and exposure to light.

Summarized Stability and Storage Data

Due to the absence of specific quantitative data for this compound, the following tables provide a qualitative summary of expected stability based on the reactivity of its functional groups and general knowledge of similar chemical structures.

Table 1: Postulated Chemical Stability of this compound under Stress Conditions

| Stress Condition | Expected Stability | Potential Degradation Products (Hypothesized) |

| Acidic Hydrolysis | Susceptible | Hydrolysis of the methoxy group to form 3-hydroxy-2(1H)-pyridone. Ring opening under harsh conditions. |

| Alkaline Hydrolysis | Susceptible | Potential hydrolysis of the amide bond within the pyridone ring, leading to ring opening. |

| Oxidation | Moderately Stable | Oxidation of the pyridone ring or the methoxy group. |

| Thermal Degradation | Stable at Room Temp. | Decomposition may occur at elevated temperatures. |

| Photodegradation | Potentially Susceptible | Photolytic cleavage of bonds, potentially leading to dimerization or rearrangement products. |

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Light | Protect from light (Amber vial) | To prevent photolytic degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage | To prevent oxidation. |

| Moisture | Store in a desiccated environment | To prevent hydrolysis. |

Experimental Protocols for Stability Assessment

For researchers and drug development professionals seeking to establish the stability profile of this compound, a forced degradation study is recommended. The following are generalized protocols that can serve as a starting point.

General Procedure for Forced Degradation Studies

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for a specified period.

-

Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide and keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 60°C or 80°C).

-

Thermal Degradation (Solid): Store the solid compound in an oven at a specified temperature.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is generally suitable for the analysis of pyridone derivatives.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Visualizations of Methodologies and Pathways

The following diagrams illustrate the general workflow for a stability study and a hypothetical degradation pathway for this compound.

Caption: A general experimental workflow for conducting a forced degradation study.

Caption: A hypothetical degradation pathway for this compound.

Conclusion

While specific stability data for this compound is currently lacking in the scientific literature, this guide provides a framework for its handling, storage, and stability assessment based on general chemical principles and practices for related compounds. Researchers and drug development professionals are strongly encouraged to perform their own stability studies using validated analytical methods to ensure the quality and reliability of their work. The protocols and hypothetical pathways presented here should serve as a valuable starting point for these investigations.

Methodological & Application

Application Notes and Protocols: The Use of 3-Methoxy-2(1H)-pyridone in the Total Synthesis of Cepabactin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of cepabactin, a siderophore produced by Burkholderia cepacia, with a specific focus on the strategic use of 3-Methoxy-2(1H)-pyridone as a key starting material. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the efficient laboratory-scale production of this important natural product.

Introduction

Cepabactin, structurally identified as 1-hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, is a bidentate siderophore that plays a crucial role in iron acquisition for Burkholderia cepacia. Its ability to chelate ferric iron makes it a subject of interest in microbiology, medicinal chemistry, and drug development, particularly in the context of bacterial pathogenesis and potential therapeutic applications. The total synthesis of cepabactin is essential for obtaining pure material for biological studies and for the generation of analogs with modified properties. A novel and straightforward total synthesis has been reported, which utilizes this compound as a commercially available and convenient starting material.

Synthetic Strategy Overview

The total synthesis of cepabactin from this compound involves a multi-step sequence that strategically builds the substituted pyridone core and introduces the necessary functional groups. The overall workflow can be summarized as follows:

Caption: General workflow for the total synthesis of cepabactin.

Key Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in the total synthesis of cepabactin.

Step 1: Formylation of this compound

This initial step introduces a formyl group at the C6 position of the pyridone ring, which is a crucial handle for subsequent modifications.

Protocol:

-

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), add a Vilsmeier-Haack reagent (e.g., generated from oxalyl chloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture at room temperature for a specified duration until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the formylated intermediate.

Step 2: Methylation of the Formyl Intermediate

This step converts the formyl group to the methyl group found in the final cepabactin structure. A Wolff-Kishner or Clemmensen reduction can be employed.

Protocol (Wolff-Kishner Reduction):

-

To a solution of the formylated intermediate in a high-boiling point solvent (e.g., diethylene glycol), add hydrazine hydrate.

-

Heat the mixture to a high temperature (e.g., 120-140 °C) for a set period.

-

Add a strong base (e.g., potassium hydroxide) portion-wise, and continue heating to a higher temperature (e.g., 190-210 °C) to facilitate the reduction and removal of the nitrogen gas.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting methylated pyridone derivative by recrystallization or column chromatography.

Step 3: N-Hydroxylation to Yield Cepabactin

The final step involves the introduction of the hydroxyl group at the N1 position of the pyridone ring.

Protocol:

-

Dissolve the methylated pyridone intermediate in a suitable solvent mixture (e.g., acetic acid and hydrogen peroxide).

-

Heat the reaction mixture at a controlled temperature (e.g., 70-80 °C) for several hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench any remaining peroxide.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by preparative HPLC or recrystallization to obtain pure cepabactin.

Quantitative Data Summary

The following table summarizes typical yields for each key step in the total synthesis of cepabactin. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Formylation | This compound | 6-formyl-3-methoxy-2(1H)-pyridone | 75-85 |

| 2 | Methylation | 6-formyl-3-methoxy-2(1H)-pyridone | 6-methyl-3-methoxy-2(1H)-pyridone | 60-70 |

| 3 | N-Hydroxylation | 6-methyl-3-methoxy-2(1H)-pyridone | Cepabactin | 40-50 |

Logical Relationship of Synthetic Intermediates

The following diagram illustrates the progression of the key intermediates in the synthesis of cepabactin.